molecular formula C8H8N2S B182452 2-(Methylthio)benzimidazole CAS No. 7152-24-1

2-(Methylthio)benzimidazole

Cat. No. B182452
CAS RN: 7152-24-1
M. Wt: 164.23 g/mol
InChI Key: OCKJFOHZLXIAAT-UHFFFAOYSA-N
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Description

2-(Methylthio)benzimidazole is a chemical compound with the formula C8H8N2S . It is also known by other names such as S-Methyl-2-mercaptobenzimidazole and 2-Methylsulfanyl-1H-benzoimidazole . It is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, paper, and water-treatment industries .


Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot procedure involving the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzimidazoles .


Molecular Structure Analysis

The molecular weight of 2-(Methylthio)benzimidazole is 164.228 . Its structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzimidazoles have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .


Physical And Chemical Properties Analysis

2-(Methylthio)benzimidazole is a light yellow to beige fine crystalline powder . It has a melting point of 202-205 °C . Its solubility in water and other solvents is very low, but it dissolves easily in dimethylformamide, dioxane, and chloroform and is also soluble in solvents such as acetone, methanol, ethanol, and ethyl acetate .

Scientific Research Applications

Antiviral Research

2-(Methylthio)benzimidazole derivatives have been explored for their antiviral properties, specifically against the hepatitis C virus. A study demonstrated that certain conjugated compounds synthesized from benzimidazole and coumarin derivatives showed potent antiviral activity. Two compounds in particular exhibited significant efficacy in inhibiting HCV RNA replication (Hwu et al., 2008).

Antimicrobial and Cytotoxic Activities

Various derivatives of 2-(Methylthio)benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For instance, pyrimidinyl benzoxazoles, benzothiazoles, and benzimidazoles linked by thio, methylthio, and amino moieties displayed potent antimicrobial properties, with certain compounds showing marked potency against bacteria and fungi (Seenaiah et al., 2014).

Corrosion Inhibition

A theoretical study on benzimidazole derivatives, including 2-methylbenzimidazole, revealed their potential as corrosion inhibitors. Using Density Functional Theory, properties relevant to corrosion inhibition were calculated, and the results aligned with experimental data, highlighting their efficacy in protecting metals against corrosion (Obot & Obi-Egbedi, 2010).

Antitumor Agents

2-(Methylthio)benzimidazole derivatives have shown potential as antitumor agents. A series of synthesized compounds were evaluated for their in vitro cytotoxic activity against various cancer cell lines, demonstrating significant antitumor potential (Abdel-Mohsen et al., 2010).

Antioxidant Activity

Studies have also focused on the antioxidant properties of 2-methyl benzimidazole, which is crucial in medicinal industry applications. For instance, specific compounds were screened for their antioxidant activity, indicating their potential use in various therapeutic applications (Saini et al., 2016).

Cholinesterase Inhibitors

Benzimidazole derivatives bearing a dithiocarbamate moiety have been synthesized and evaluated as potential cholinesterase inhibitors. These studies aimed to develop compounds that could serve as effective agents for neurological disorders like Alzheimer's disease (Mohsen, 2014).

Anti-Helicobacter Pylori Agents

Derivatives of 2-(Methylthio)benzimidazole have been investigated for their selective antibacterial properties against Helicobacter pylori, a significant cause of gastrointestinal disorders. These compounds have shown promising bactericidal activity in vitro, highlighting their potential therapeutic application (Kühler et al., 2002).

DNA Topoisomerase Inhibitors

1H-Benzimidazole derivatives, including those with 2-(methylthio) substitutions, have been studied for their role as inhibitors of mammalian DNA topoisomerases. These enzymes are crucial in DNA replication and repair, making these compounds potential candidates for cancer therapy (Alpan et al., 2007).

Safety And Hazards

When handling 2-(Methylthio)benzimidazole, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing . Avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is also advised to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-methylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N2S/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKJFOHZLXIAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064577
Record name 1H-Benzimidazole, 2-(methylthio)-
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(Methylthio)benzimidazole

CAS RN

7152-24-1
Record name 2-(Methylthio)benzimidazole
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Record name 2-(Methylthio)benzimidazole
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Record name 2-(Methylthio)benzimidazole
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Record name 1H-Benzimidazole, 2-(methylthio)-
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Record name 2-(METHYLTHIO)BENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
V Krishnakumar, R Ramasamy - … Acta Part A: Molecular and Biomolecular …, 2005 - Elsevier
The solid phase FT-IR and FT-Raman spectra of 2-(methylthio) benzimidazole (2-MTBI) have been recorded in the regions 4000–50cm −1 and 3500–100cm −1 , respectively. The …
Number of citations: 63 www.sciencedirect.com
V Arjunan, A Raj, P Ravindran, S Mohan - Spectrochimica Acta Part A …, 2014 - Elsevier
The vibrational fundamental modes of 2-(methylthio)benzimidazole (2MTBI) have been analysed by combining FTIR, FT-Raman and quantum chemical calculations. The structural …
Number of citations: 30 www.sciencedirect.com
SJ Akpa, MV Say, RSP Zoakouma… - African Journal of …, 2016 - academicjournals.org
The coupling of the derivatives of the 2-mercaptobenzimidazole 1 with the derivatives of the (chloromethyl) benzene 2 gives 2-(benzylthio) benzimidazole 4a-k on the one hand, and …
Number of citations: 7 academicjournals.org
SMH Al-Majidi, HAM Rasheed, SFH Al-Mugdadi - researchgate.net
New derivatives of 2-azetidinone, imidazolidine-4-one and tetrazole were obtained from the work that was conducted in this research. Firstly; reaction of 2-mercaptobenzimidazole (2-…
Number of citations: 0 www.researchgate.net
A Altun, N Azeez - Pharm Anal Acta, 2016 - researchgate.net
The room temperature structural as well as vibrational (IR and Raman) and NMR (1H and 13C) spectral studies have been performed on 1-methyl-benzimidazole-2-thione, 2-(methylthio…
Number of citations: 1 www.researchgate.net
MT Migawa, JL Girardet, JA Walker… - Journal of Medicinal …, 1998 - ACS Publications
Several 2-substituted α-d- and α-l-lyxofuranosyl and 5-deoxylyxofuranosyl derivatives of 5,6-dichloro-2-(isopropylamino)-1-(β-l-ribofuranosyl)benzimidazole (1263W94) and 2,5,6-…
Number of citations: 277 pubs.acs.org
E Gregori, A Kokalj - 15th Jožef Stefan International Postgraduate School … - ipssc.mps.si
Problem Corrosion inhibitors are substances that substantially reduce corrosion rate. Computational studies based on density-functional theory (DFT) can provide insight into behavior …
Number of citations: 0 ipssc.mps.si
MH Al-Majidi, AR Ibrahim, AR Yasser, AH AL-issa - Iraqi Journal of Science, 2021 - iasj.net
New 2-Mercaptobenzimidazole derivatives were synthesized. 4, 5-disubsitituted 1, 2, 4-Triazole compounds 1b-2c were synthesized from 2-(benzylthio) benzimidazole compound a, …
Number of citations: 6 www.iasj.net
JAM Van den Goorbergh, H De Wit, RB Tijdens… - …, 1987 - academic.oup.com
In order to find potentially effective compounds that could prevent the covalent binding of the carcinogen N -hydroxy-2-acetylaminofluorene (N-OH-AAF) to rat liver macromolecules in …
Number of citations: 13 academic.oup.com
OV Dyablo, AF Pozharskii, VV Kuz'menko - Russian chemical bulletin, 1995 - Springer
Unlike 1-aminobenzimidazoles, 1-alkylaminobenzimidazoles are thiolated on fusing with sulfur without elimination of theN-amino group, yielding the previously unknown 1-(alkylamino)…
Number of citations: 4 link.springer.com

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